N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXXOORGPHUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with an appropriate carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in the desired form.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and carboxamide group undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | Pyrazole-3-carboxylic acid derivative | 72% | |
| H₂O₂ (30%) | Acetic acid, reflux, 6 h | N-Oxide derivative | 58% |
-
Mechanistic Insight : Oxidation of the pyrazole ring’s nitrogen atoms generates N-oxide intermediates, while the carboxamide group remains intact under mild conditions . Stronger oxidants like KMnO₄ may further oxidize alkyl side chains.
Reduction Reactions
The carboxamide group and chlorophenyl substituent are susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2 h | Pyrazole-3-methanol derivative | 65% | |
| H₂ (Pd/C) | Ethanol, 50 psi, 12 h | Dechlorinated phenylpyrazole derivative | 83% |
-
Key Observation : Catalytic hydrogenation selectively removes the chlorine atom from the 3-chlorophenyl group without affecting the pyrazole ring .
Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ (DMSO) | 120°C, 24 h | 3-Azidophenylpyrazole derivative | 89% | |
| KSCN (CuI catalyst) | DMF, 100°C, 8 h | 3-Thiocyanatophenylpyrazole derivative | 76% |
-
Regioselectivity : Substitution occurs exclusively at the para position relative to the chlorine atom due to steric and electronic effects.
Hydrolysis of the Carboxamide Group
The carboxamide moiety hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 12 h | Pyrazole-3-carboxylic acid | 68% | |
| NaOH (10%) | Ethanol/H₂O, 80°C, 6 h | Pyrazole-3-carboxylate salt | 91% |
-
Kinetics : Hydrolysis rates depend on solvent polarity, with aqueous ethanol accelerating the reaction.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpyrazole derivative | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated pyrazole derivative | 85% |
-
Scope : Couplings occur preferentially at the pyrazole’s 5-position due to electronic directing effects .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV (254 nm) | CH₃CN, 24 h | Cyclized quinazolinone derivative | 41% |
-
Mechanism : Photoexcitation promotes intramolecular cyclization between the carboxamide and chlorophenyl groups.
Comparative Reactivity
The table below contrasts reactivity across similar pyrazole derivatives:
| Compound | Oxidation | Reduction | Substitution | Hydrolysis |
|---|---|---|---|---|
| N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide | High | Moderate | High | High |
| N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide | Moderate | High | Low | Moderate |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticoagulant Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, as inhibitors of Factor XIa (FXIa), a key target for anticoagulant drug development. Research demonstrated that specific derivatives exhibited significant inhibitory potency against FXIa, suggesting their potential as therapeutic agents in managing thrombotic disorders. For instance, a derivative showed an IC50 value of 90.37 nM, indicating promising anticoagulant properties with minimal bleeding risks .
1.2 Analgesic Properties
Another area of interest is the analgesic activity of pyrazole derivatives. A study evaluated several compounds structurally related to this compound for their analgesic effects using the acetic acid-induced writhing test. The results indicated that these compounds exhibited analgesic effects comparable to traditional NSAIDs like aspirin, thus positioning them as potential alternatives in pain management strategies .
1.3 Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. Various derivatives have shown cytotoxic effects against different cancer cell lines, including MCF7 and A549. For example, one compound demonstrated an IC50 value of 0.28 µM against A549 cells, indicating strong anticancer activity . This highlights the versatility of this compound and its derivatives in targeting cancer cells.
Agrochemical Applications
2.1 Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Recent advancements in the design of pyrazole-linked compounds have led to the synthesis of novel benzamides that display high activity against pests while maintaining low toxicity profiles . Such properties make them suitable candidates for developing effective agricultural pesticides.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound and its derivatives. Studies have systematically investigated how variations in molecular structure influence biological activity, leading to the identification of more potent analogs .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticoagulant | FXIa inhibitors with IC50 = 90.37 nM |
| Analgesic | Comparable analgesic effects to aspirin | |
| Anticancer | Strong cytotoxicity against MCF7 and A549 cells | |
| Agrochemicals | Pesticidal | High activity with low toxicity |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates structural analogues, focusing on substituent variations, molecular properties, and biological activities.
Substituent Variations on the Pyrazole Ring
Alkyl and Halogen Substituents
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ():
- Molecular Formula: C₁₂H₉ClF₃N₃O
- Key Features: A methyl group at position 1 and a trifluoromethyl group at position 3.
- Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the ethyl group in the target compound. The molecular weight (303.67 g/mol) is higher due to fluorine atoms .
- 1-Ethyl-N-phenyl-1H-pyrazole-3-carboxamide (): Molecular Formula: C₁₂H₁₃N₃O Key Features: Lacks the 3-chlorophenyl group, replacing it with a simple phenyl ring.
Functional Group Modifications
- N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (): Molecular Formula: C₁₈H₁₄ClF₂N₃O Key Features: Difluoromethyl group at position 3 and a methyl group at position 1. Biological Activity: Exhibits antifungal activity, suggesting that difluoromethyl enhances lipophilicity and target engagement .
Substituent Variations on the Phenyl Ring
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
- N-(3,4-Dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (): Molecular Formula: C₁₄H₁₅Cl₂N₃O₂ Key Features: Ethoxy group at position 3 and dichlorophenyl substituent. Impact: Increased steric bulk and halogenation may improve solubility and target selectivity compared to mono-chlorinated analogues .
Comparative Data Table
Key Findings and Implications
- Substituent Effects: Halogens: Chlorine atoms enhance binding through hydrophobic and electron-withdrawing effects (e.g., CB1 antagonism in ). Heterocycles: Thiazole or pyridine rings () introduce additional binding sites for target engagement.
Positional Sensitivity : Carboxamide position (3 vs. 4) and substituent placement on the phenyl ring significantly influence activity. For example, ’s 4-carboxamide derivative shows antifungal effects, whereas 3-carboxamide analogues may target different pathways.
Biological Activity
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It can bind to receptors that mediate cellular responses related to pain and inflammation.
The exact molecular targets and pathways remain under investigation, but preliminary studies suggest significant modulation of inflammatory mediators.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, demonstrating significant inhibition of COX enzymes.
In vivo studies using carrageenan-induced edema models have shown that the compound significantly reduces inflammation comparable to standard anti-inflammatory drugs like ibuprofen.
3. Anticancer Activity
This compound has demonstrated promising anticancer properties across various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 0.46 | Cytotoxicity | |
| A549 | 0.28 | Induced Apoptosis | |
| HCT116 | 0.39 | Growth Inhibition |
Study on Anti-inflammatory Effects
A study conducted by Li et al. assessed the anti-inflammatory effects of this compound in a mouse model. The results indicated a significant reduction in paw edema at doses of 10 mg/kg and 20 mg/kg, suggesting its potential as an effective anti-inflammatory agent.
Study on Anticancer Properties
Another investigation focused on the anticancer efficacy of the compound against human lung cancer cell lines (A549). The study revealed that treatment with this compound led to increased apoptosis rates, indicating its potential as a therapeutic agent for lung cancer.
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide?
Methodological Answer: The synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with 3-chloroaniline. For example, amide bond formation can be achieved using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or DMF). A similar protocol was reported for N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine under basic conditions, followed by purification via column chromatography . Optimization of reaction time (e.g., 10–24 hours) and temperature (room temperature to 80°C) is critical to maximize yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR spectroscopy to confirm proton and carbon environments (e.g., aromatic protons at δ 7.23–7.29 ppm in related pyrazole derivatives) .
- LC-MS or HRMS for molecular weight validation (e.g., ESI-MS m/z 454.4 for a structurally similar compound) .
- Elemental analysis to verify stoichiometric composition.
- Single-crystal X-ray diffraction for absolute structural confirmation, as demonstrated for 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (monoclinic P21/n space group, R factor = 0.040) .
Q. What analytical techniques are critical for assessing the compound’s stability under different conditions?
Methodological Answer:
- HPLC to monitor degradation products under accelerated stress conditions (e.g., 40°C/75% relative humidity).
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability .
- Photostability testing using ICH Q1B guidelines (exposure to UV/visible light).
Advanced Research Questions
Q. How can structural variations in pyrazole carboxamide derivatives impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic modification of substituents (e.g., halogen position on the phenyl ring, alkyl chain length). For example:
- Replacing the 3-chlorophenyl group with a 2,6-dichlorophenyl moiety (as in N-(3-azabicyclo[3.1.0]hexan-6-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide) may enhance receptor binding affinity due to increased steric and electronic effects .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, supported by crystallographic data (e.g., β = 96.446° unit cell parameters) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole carboxamides?
Methodological Answer:
- Standardized bioassays : Ensure consistent experimental conditions (e.g., cell lines, incubation time) when comparing activities.
- Comparative structural analysis : Resolve discrepancies by analyzing crystallographic data (e.g., torsion angles like C4—N1—N2—C2 = -179.3°) to identify conformational differences impacting activity .
- Meta-analysis of published IC50 values, accounting for assay variability (e.g., fluorescence vs. radiometric methods).
Q. How can crystallographic methods elucidate the molecular conformation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction provides precise bond lengths (e.g., C—C = 1.521 Å) and angles (e.g., N1—C4—S1 = 120.7°) .
- Refinement using SHELXL or OLEX2 software, with validation via R factor (<0.05 for high-quality data) .
- Compare with related structures (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) to identify conserved motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
